4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole
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Overview
Description
4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxy group and two methyl groups on the phenyl ring, which is attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. The reaction conditions often require a solvent such as ethanol or acetonitrile and a base like potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-(4-Hydroxy-3,5-dimethylphenyl)-1,3-thiazole.
Scientific Research Applications
4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-1,3-thiazole
- 4-(3,5-Dimethylphenyl)-1,3-thiazole
- 4-(4-Hydroxy-3,5-dimethylphenyl)-1,3-thiazole
Uniqueness
4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole is unique due to the specific combination of substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various fields.
Properties
IUPAC Name |
4-(4-methoxy-3,5-dimethylphenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c1-8-4-10(11-6-15-7-13-11)5-9(2)12(8)14-3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSACKHOLMICRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C2=CSC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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